molecular formula C16H15ClO4 B6409433 4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid CAS No. 1261976-98-0

4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6409433
CAS No.: 1261976-98-0
M. Wt: 306.74 g/mol
InChI Key: XLFMVRXHFVPOBK-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-ethoxyphenol to form 2-chloro-4-ethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-11-5-7-12(14(17)9-11)13-6-4-10(16(18)19)8-15(13)20-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMVRXHFVPOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691686
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-98-0
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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